molecular formula C17H11I2NO B13379474 Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)-

Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)-

Cat. No.: B13379474
M. Wt: 499.08 g/mol
InChI Key: BNXBBUPWWYRKNS-UHFFFAOYSA-N
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Description

Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- is a complex organic compound characterized by the presence of iodine atoms and a naphthyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases to facilitate the iodination process and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can help in the purification process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .

Scientific Research Applications

Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phenol, 2,4-diiodo-6-(2-naphthyliminomethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of iodine atoms and the naphthyl group can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H11I2NO

Molecular Weight

499.08 g/mol

IUPAC Name

2,4-diiodo-6-(naphthalen-2-yliminomethyl)phenol

InChI

InChI=1S/C17H11I2NO/c18-14-7-13(17(21)16(19)9-14)10-20-15-6-5-11-3-1-2-4-12(11)8-15/h1-10,21H

InChI Key

BNXBBUPWWYRKNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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